2-Piperazinamine
Overview
Description
2-Piperazinamine, also known as piperazine, is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists as small alkaline deliquescent crystals with a saline taste . It is commonly used in the manufacture of engineering resins, polymers, and as an intermediate in the manufacture of antifungal agents, antiparasitics, and other therapeutic agents .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring with two nitrogen atoms . The exact structure can vary depending on the specific derivative of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific derivative and conditions . For example, in the presence of certain reactants, this compound can undergo reactions such as cyclization, aza-Michael addition, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on the specific derivative . In general, it exists as small alkaline deliquescent crystals with a saline taste .
Scientific Research Applications
Alzheimer's Disease Research
2-Piperazinamine derivatives have been synthesized as potential therapeutic agents for Alzheimer's disease. Research indicates their effectiveness in inhibiting butyrylcholinesterase (BChE), an enzyme linked to the disease's pathology. These derivatives also demonstrate low cytotoxicity, making them promising candidates for further investigation in the treatment of Alzheimer's disease (Hassan et al., 2019).
Broad Therapeutic Potential
Piperazine, which includes this compound, is used in designing a wide range of drugs with diverse therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the flexibility and broad applicability of this compound in drug discovery (Rathi et al., 2016).
Type 2 Diabetes and Alzheimer's Disease
Research on 2-furoic piperazide derivatives, related to this compound, shows potential in treating type 2 diabetes and Alzheimer's disease. These derivatives exhibit inhibitory potential against enzymes relevant to these diseases and are supported by molecular docking studies, indicating a promising avenue for drug development (Abbasi et al., 2018).
Drug Design and Discovery
Piperazine scaffolds, including this compound, play a crucial role in drug design. Their unique properties such as solubility, basicity, and conformational flexibility make them ideal for modulating the pharmacokinetic and pharmacodynamic properties of drugs. This has led to their widespread use in various therapeutic applications, highlighting their significance in novel drug discovery efforts (Romanelli et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 2-Piperazinamine research and development are promising. There is ongoing research into new derivatives and uses for this compound, including its potential use in the development of new drugs . As our understanding of this compound and its derivatives continues to grow, we can expect to see new applications and advancements in the future .
Properties
IUPAC Name |
piperazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c5-4-3-6-1-2-7-4/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIGUVWXDJBPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602198 | |
Record name | Piperazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471925-18-5 | |
Record name | Piperazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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